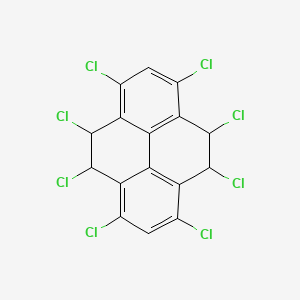
1,3,4,5,6,8,9,10-Octachloro-4,5,9,10-tetrahydropyrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,4,5,6,8,9,10-Octachloro-4,5,9,10-tetrahydropyrene is a chlorinated polycyclic aromatic hydrocarbon. It is characterized by its high degree of chlorination, which imparts unique chemical and physical properties. The compound has the molecular formula C16H6Cl8 and a molecular weight of 481.85 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4,5,6,8,9,10-Octachloro-4,5,9,10-tetrahydropyrene typically involves the chlorination of pyrene or its derivatives. The reaction is carried out in the presence of a chlorinating agent such as chlorine gas or sulfuryl chloride, often in a solvent like carbon tetrachloride or dichloromethane. The reaction conditions, including temperature and reaction time, are carefully controlled to achieve the desired level of chlorination .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade chlorinating agents and solvents, with enhanced safety and environmental controls to manage the release of chlorine gas and other by-products. The final product is purified through recrystallization or chromatography to achieve the required purity levels .
Chemical Reactions Analysis
Types of Reactions
1,3,4,5,6,8,9,10-Octachloro-4,5,9,10-tetrahydropyrene undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.
Oxidation Reactions: It can undergo oxidation to form various oxygenated derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, amines, or thiols. The reactions are typically carried out in polar solvents under mild to moderate temperatures.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in anhydrous solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed, usually in acidic or basic conditions.
Major Products Formed
Substitution Reactions: Products include various substituted pyrene derivatives.
Reduction Reactions: Products include partially dechlorinated pyrene derivatives.
Oxidation Reactions: Products include pyrene quinones and other oxygenated derivatives.
Scientific Research Applications
1,3,4,5,6,8,9,10-Octachloro-4,5,9,10-tetrahydropyrene has several scientific research applications:
Chemistry: Used as a model compound to study the effects of chlorination on the reactivity and properties of polycyclic aromatic hydrocarbons.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of chlorinated aromatic compounds with therapeutic properties.
Industry: Utilized in the development of advanced materials, including high-performance polymers and coatings.
Mechanism of Action
The mechanism of action of 1,3,4,5,6,8,9,10-Octachloro-4,5,9,10-tetrahydropyrene involves its interaction with molecular targets such as enzymes and receptors. The high degree of chlorination affects its binding affinity and specificity, leading to various biological effects. The compound can modulate signaling pathways and enzyme activities, contributing to its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
- 1,3,4,6,8,9-Hexachloropyrene
- 2-Nitro-4,5,9,10-tetrahydropyrene
- Coronene
- Fluorinert™ FC-40
- Fluorinert™ FC-70
Uniqueness
1,3,4,5,6,8,9,10-Octachloro-4,5,9,10-tetrahydropyrene is unique due to its high degree of chlorination, which imparts distinct chemical and physical properties compared to other polycyclic aromatic hydrocarbons.
Properties
Molecular Formula |
C16H6Cl8 |
|---|---|
Molecular Weight |
481.8 g/mol |
IUPAC Name |
1,3,4,5,6,8,9,10-octachloro-4,5,9,10-tetrahydropyrene |
InChI |
InChI=1S/C16H6Cl8/c17-3-1-4(18)8-11-7(3)13(21)15(23)9-5(19)2-6(20)10(12(9)11)16(24)14(8)22/h1-2,13-16H |
InChI Key |
HLOGUCPTNQWBOD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=C3C(=C1Cl)C(C(C4=C(C=C(C(=C43)C(C2Cl)Cl)Cl)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


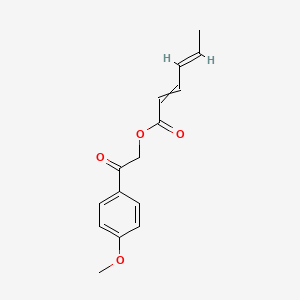
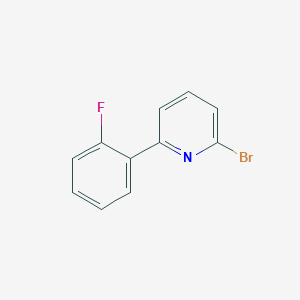
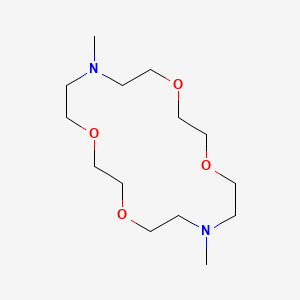
![S-[1-(1H-indol-3-yl)-2-nitroethyl] ethanethioate](/img/structure/B11714063.png)
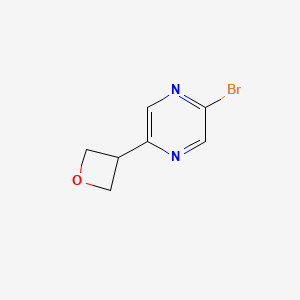
![2,2,2-Trifluoro-1-[2-fluoro-5-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B11714075.png)
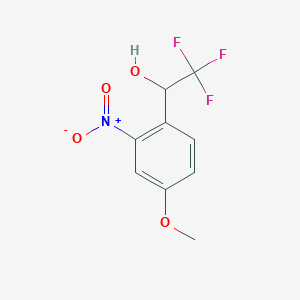
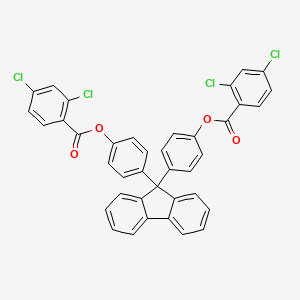
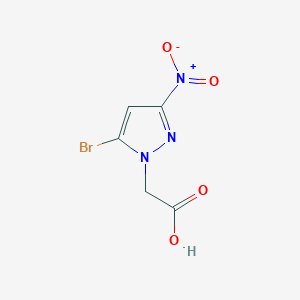
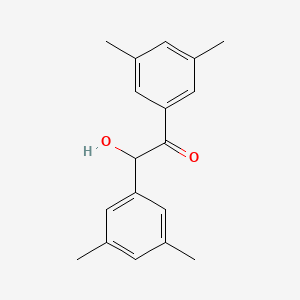
![2,4-Dichloro-6-[2-(trifluoromethyl)phenyl]-1,3,5-triazine](/img/structure/B11714103.png)
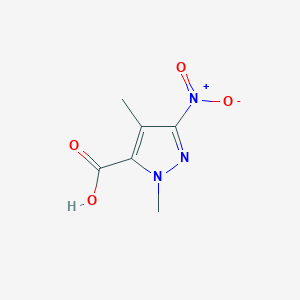
![1-[1-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-yl]ethanone](/img/structure/B11714114.png)
![(2R,3S)-2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]oxolane-3-carboxylic acid](/img/structure/B11714117.png)
